molecular formula C24H23ClN4O3 B2841325 2-(4-(1-(p-tolyl)-1H-imidazol-2-yl)piperazine-1-carbonyl)-4H-chromen-4-one hydrochloride CAS No. 1189441-68-6

2-(4-(1-(p-tolyl)-1H-imidazol-2-yl)piperazine-1-carbonyl)-4H-chromen-4-one hydrochloride

Cat. No.: B2841325
CAS No.: 1189441-68-6
M. Wt: 450.92
InChI Key: NDFAULQAGPWQSP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound contains several functional groups including a tolyl group, an imidazole ring, a piperazine ring, and a chromen-4-one group. The tolyl group is a functional group related to toluene and is commonly found in the structure of diverse chemical compounds . The imidazole ring is a five-membered planar ring, which includes two nitrogen atoms that have nonadjacent positions. Piperazine is a cyclic organic compound that consists of a six-membered ring containing two nitrogen atoms. Chromen-4-one is a chemical compound consisting of a benzopyran ring system with a ketone functional group on the 4-position.


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the various functional groups present. The tolyl group is considered nonpolar and hydrophobic, and tolyl sulfonates are excellent leaving groups in nucleophilic substitutions . The imidazole ring can act as a base, while the piperazine ring can act as a bidentate ligand in coordination chemistry.


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure and the functional groups present. For example, the presence of the tolyl group could make the compound relatively nonpolar and hydrophobic .

Scientific Research Applications

Antibacterial and Antioxidant Activities

Compounds with a chromene core have been synthesized and evaluated for their potential antibacterial and antioxidant activities. For example, derivatives of 4-hydroxy coumarin have shown significant activity against bacteria like Escherichia coli and Pseudomonas aeruginosa. Additionally, these compounds exhibited varying degrees of antioxidant activities, with some derivatives outperforming known antioxidants like trolox. This suggests a promising class of compounds for further exploration in antibacterial and antioxidant therapies (Al-ayed, 2011).

Antitumor Activity

Research on chromeno[4,3-b]pyridine derivatives, which share structural features with the compound of interest, revealed their potential in breast cancer treatment. Computational and docking studies highlighted specific derivatives with high activity against the MCF-7 breast cancer cell line. This indicates the role of such compounds in developing novel antitumor agents (Abd El Ghani, Elmorsy, Ibrahim, 2022).

Synthesis and Characterization

Various studies have focused on the synthesis of novel compounds incorporating the chromene and piperazine moieties, indicating a broad interest in their potential applications. These efforts include the synthesis of bis(chromenes) and derivatives that incorporate the piperazine unit, highlighting the versatility and potential pharmacological importance of these chemical structures (Mekky, Sanad, 2019).

Molecular Docking and ADME Analysis

The computational analysis of chromenopyridine derivatives for ADME (Absorption, Distribution, Metabolism, and Excretion) properties and their binding affinities through molecular docking studies have paved the way for identifying compounds with potential anticancer activities. This computational approach helps in predicting the efficacy and pharmacokinetic properties of new compounds before proceeding to in-vivo or in-vitro testing (Abd El Ghani, Elmorsy, Ibrahim, 2022).

Properties

IUPAC Name

2-[4-[1-(4-methylphenyl)imidazol-2-yl]piperazine-1-carbonyl]chromen-4-one;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22N4O3.ClH/c1-17-6-8-18(9-7-17)28-11-10-25-24(28)27-14-12-26(13-15-27)23(30)22-16-20(29)19-4-2-3-5-21(19)31-22;/h2-11,16H,12-15H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDFAULQAGPWQSP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C=CN=C2N3CCN(CC3)C(=O)C4=CC(=O)C5=CC=CC=C5O4.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23ClN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

450.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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